5-Methyl-2-(trifluoroacetyl)cyclohexan-1-one
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Overview
Description
5-Methyl-2-(trifluoroacetyl)cyclohexan-1-one is an organic compound with the molecular formula C9H11F3O2 It is a cyclohexanone derivative, characterized by the presence of a trifluoroacetyl group and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoroacetyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. The process can be summarized as follows:
- Cyclohexanone is reacted with trifluoroacetic anhydride.
- A catalyst, such as pyridine, is added to the reaction mixture.
- The reaction is carried out in a solvent like dichloromethane at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoroacetyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Methyl-2-(trifluoroacetyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Methyl-2-(trifluoroacetyl)cyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the trifluoroacetyl group.
2-Trifluoroacetylcyclohexanone: Similar structure but without the methyl group.
5-Methylcyclohexanone: Lacks the trifluoroacetyl group.
Uniqueness
5-Methyl-2-(trifluoroacetyl)cyclohexan-1-one is unique due to the presence of both the trifluoroacetyl and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
266309-21-1 |
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Molecular Formula |
C9H11F3O2 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11F3O2/c1-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h5-6H,2-4H2,1H3 |
InChI Key |
ULAJSLQTYJJGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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